molecular formula C52H83NO12 B14243836 N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine CAS No. 301167-82-8

N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine

Cat. No.: B14243836
CAS No.: 301167-82-8
M. Wt: 914.2 g/mol
InChI Key: PZEUBUPAKBSMTI-QLKFWGTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoyl group attached to an L-alanine backbone, with three long-chain acryloyloxyundecyl groups extending from the benzoyl ring. These structural characteristics make it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine typically involves multiple steps. One common method starts with the preparation of 3,4,5-tris((11-hydroxyundecyl)oxy)benzoic acid. This intermediate is synthesized by reacting 3,4,5-trihydroxybenzoic acid with 11-bromo-1-undecanol in the presence of a base such as potassium hydroxide. The resulting product is then esterified with acryloyl chloride to introduce the acryloyloxy groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine can undergo various chemical reactions, including:

    Oxidation: The acryloyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

    Substitution: The acryloyloxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can react with the acryloyloxy groups under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acryloyloxy groups can yield epoxides, while reduction of the benzoyl group can produce benzyl derivatives.

Scientific Research Applications

N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine involves its interaction with specific molecular targets and pathways. The acryloyloxy groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This compound may also interact with cell membranes, affecting their permeability and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Tris((11-hydroxyundecyl)oxy)benzoic acid: A precursor in the synthesis of N-(3,4,5-Tris{[11-(acryloyloxy)undecyl]oxy}benzoyl)-L-alanine.

    3,4,5-Tris((11-methacryloyloxy)undecyl)oxy)benzoic acid: Similar in structure but with methacryloyloxy groups instead of acryloyloxy groups.

Uniqueness

This compound is unique due to its combination of acryloyloxy groups and an L-alanine backbone. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

301167-82-8

Molecular Formula

C52H83NO12

Molecular Weight

914.2 g/mol

IUPAC Name

(2S)-2-[[3,4,5-tris(11-prop-2-enoyloxyundecoxy)benzoyl]amino]propanoic acid

InChI

InChI=1S/C52H83NO12/c1-5-47(54)62-37-31-25-19-13-8-11-17-23-29-35-60-45-41-44(51(57)53-43(4)52(58)59)42-46(61-36-30-24-18-12-9-14-20-26-32-38-63-48(55)6-2)50(45)65-40-34-28-22-16-10-15-21-27-33-39-64-49(56)7-3/h5-7,41-43H,1-3,8-40H2,4H3,(H,53,57)(H,58,59)/t43-/m0/s1

InChI Key

PZEUBUPAKBSMTI-QLKFWGTOSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1=CC(=C(C(=C1)OCCCCCCCCCCCOC(=O)C=C)OCCCCCCCCCCCOC(=O)C=C)OCCCCCCCCCCCOC(=O)C=C

Canonical SMILES

CC(C(=O)O)NC(=O)C1=CC(=C(C(=C1)OCCCCCCCCCCCOC(=O)C=C)OCCCCCCCCCCCOC(=O)C=C)OCCCCCCCCCCCOC(=O)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.